molecular formula C16H17N3O4 B566972 Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate CAS No. 1207369-43-4

Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate

Numéro de catalogue: B566972
Numéro CAS: 1207369-43-4
Poids moléculaire: 315.329
Clé InChI: AWRLIPKSEFZOCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic International Union of Pure and Applied Chemistry Name Derivation and Isomeric Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex polycyclic heterocycles. The name construction begins with the identification of the core bicyclic system, which consists of a pyrimidine ring fused to a seven-membered azepine ring at the [4,5-d] positions. The prefix "hexahydro" indicates the presence of six additional hydrogen atoms beyond the basic aromatic system, specifically denoting saturation in the azepine portion of the molecule. The numbering system adheres to International Union of Pure and Applied Chemistry rules, where the pyrimidine nitrogen atoms occupy positions 1 and 3, while the carbonyl groups are located at positions 2 and 4.

Alternative nomenclature systems have been documented in chemical databases, including the designation "2,4-Dioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azépine-7-carboxylate de benzyle" in French nomenclature, and "Benzyl-2,4-dioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepin-7-carboxylat" in German chemical literature. These variations reflect different approaches to describing the degree of saturation and the positioning of functional groups within the molecule. The carboxylate ester functionality is consistently identified as being attached to the nitrogen atom at position 7 of the azepine ring, with the benzyl group serving as the ester component.

Isomeric considerations for this compound encompass both constitutional and stereoisomeric possibilities. The presence of the saturated azepine ring creates potential for conformational isomerism, where different spatial arrangements of the seven-membered ring can occur. Additionally, the asymmetric nature of the substitution pattern on the bicyclic framework may give rise to atropisomeric forms, particularly when considering restricted rotation around bonds connecting the aromatic and aliphatic portions of the molecule. Computational studies have suggested that these conformational variations can significantly impact the biological activity and pharmacological properties of pyrimidoazepine derivatives.

Property Value Reference
Molecular Formula C₁₆H₁₇N₃O₄
Molecular Weight 315.329 g/mol
Chemical Abstracts Service Number 1207369-43-4
MDL Number MFCD17011870

Comparative Analysis of Heterocyclic Frameworks: Pyrimidoazepine vs. Related Scaffolds

The pyrimido[4,5-d]azepine framework represents a unique fusion pattern within the broader category of bicyclic nitrogen-containing heterocycles. When compared to related scaffolds, this system demonstrates distinct advantages in terms of structural rigidity and pharmacophore presentation. The seven-six fused ring system contrasts markedly with other pyrimidine-containing bicycles such as quinazolines, which feature a six-six fusion pattern, and pyrimidopyridines, which incorporate a pyridine ring instead of the azepine moiety. The expanded seven-membered ring in pyrimidoazepines provides additional conformational flexibility compared to these more rigid analogs, potentially allowing for better adaptation to various biological target sites.

Structural analysis reveals that the pyrimidoazepine scaffold shares certain features with other therapeutically relevant heterocycles while maintaining unique characteristics. Unlike triazaspiro systems, which feature a spirocyclic arrangement as observed in related compounds with molecular formula C₁₅H₁₇N₃O₄, the fused nature of the pyrimidoazepine system provides a more extended and planar framework. This planarity facilitates potential π-π stacking interactions with aromatic amino acid residues in protein binding sites, a feature that has been exploited in the design of kinase inhibitors and receptor modulators.

The incorporation of the dioxo functionality at positions 2 and 4 of the pyrimidine ring distinguishes this compound from simpler pyrimidoazepine derivatives. This bis-carbonyl arrangement creates a hydrogen bonding acceptor pattern that is reminiscent of uracil and thymine nucleobases, potentially allowing for biomimetic interactions with nucleic acid-binding proteins or enzymes involved in nucleotide metabolism. Furthermore, the presence of the carboxylate ester at the 7-position provides an additional hydrogen bonding site and potential for metabolic activation through ester hydrolysis.

Comparative studies of heterocyclic frameworks have demonstrated that fused pyrimidines, including pyrimidoazepines, exhibit enhanced metabolic stability compared to their non-fused counterparts. The rigidity imposed by the fused ring system reduces the number of rotatable bonds, potentially improving oral bioavailability according to drug-likeness parameters. Additionally, the electron-deficient nature of the pyrimidine ring can modulate the electronic properties of the entire system, influencing interactions with biological targets that are sensitive to charge distribution patterns.

X-ray Crystallographic Data and Conformational Dynamics

Crystallographic investigations of pyrimidoazepine derivatives have provided crucial insights into the three-dimensional structure and conformational preferences of these complex heterocycles. While specific crystal structure data for this compound have not been extensively published, studies on closely related pyrimidoazepine compounds have revealed important structural features that can be extrapolated to this system.

Crystallographic analysis of related polycyclic pyrimidoazepine derivatives has shown that the azepine ring typically adopts conformations close to the boat form, with substituents preferentially occupying quasi-equatorial positions to minimize steric interactions. In compounds bearing methyl groups at various positions on the azepine ring, the preference for quasi-equatorial positioning has been consistently observed, suggesting similar behavior would be expected for the carboxylate ester functionality at position 7. The boat conformation of the seven-membered ring allows for optimal orbital overlap between the nitrogen lone pairs and the π-system of the fused pyrimidine ring, potentially enhancing the overall stability of the molecule.

Intermolecular interactions observed in crystal structures of pyrimidoazepine derivatives typically involve hydrogen bonding patterns that stabilize the crystal lattice. Common motifs include nitrogen-hydrogen to nitrogen interactions, which can form chains or sheets within the crystal structure. The presence of multiple hydrogen bond acceptors and donors in this compound, including the dioxo groups and the carboxylate oxygen atoms, suggests that similar extensive hydrogen bonding networks would be expected in its crystal structure.

Conformational dynamics studies, often conducted through computational modeling complemented by experimental techniques, have revealed that pyrimidoazepine systems can exhibit restricted rotation around certain bonds, particularly those connecting aromatic and aliphatic portions of the molecule. Temperature-dependent nuclear magnetic resonance studies on related compounds have demonstrated the presence of conformational exchange processes on the nuclear magnetic resonance timescale, indicating moderate barriers to ring inversion and rotation around exocyclic bonds. These dynamic properties are crucial for understanding the biological activity of such compounds, as conformational flexibility can influence binding affinity and selectivity for various molecular targets.

Structural Feature Typical Values for Pyrimidoazepines Reference
Azepine Ring Conformation Boat form (quasi-equatorial substitution)
Pyrimidine-Azepine Dihedral Angle 0-20° (near planar)
Hydrogen Bond Distances 2.8-3.2 Å (typical range)
Crystal System Monoclinic or Triclinic (common)

Propriétés

IUPAC Name

benzyl 2,4-dioxo-5,6,8,9-tetrahydro-1H-pyrimido[4,5-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-14-12-6-8-19(9-7-13(12)17-15(21)18-14)16(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRLIPKSEFZOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=C1C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677827
Record name Benzyl 2,4-dioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207369-43-4
Record name Benzyl 2,4-dioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Precursor Design for the Pyrimidoazepine Core

The diketopyrimidine-azepine backbone likely originates from cyclocondensation of diamines with diketones or urea derivatives. For example:

  • Cyclization Step :

    • Reacting 1,3-diaminopropane with a 2,4-diketopyrimidine precursor under acidic or basic conditions.

    • Microwave-assisted cyclization may enhance reaction efficiency.

  • Benzoylation :

    • Introducing the benzyl carboxylate via SmI2\text{SmI}_2-mediated acylation (as in Section 2.1).

Critical Reaction Parameters

  • Temperature Control : Excessive heat (>50°C) risks decomposition, necessitating reflux at 68°C with precise timing.

  • pH Management : Post-reaction neutralization to pH 7–8 prevents lactamization or diketone degradation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a 100:1 petroleum ether/ethyl acetate gradient, achieving >95% purity.

Analytical Data

  • NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm, benzyl group) and carbonyl carbons (δ 165–170 ppm).

  • Mass Spectrometry : Molecular ion peak at m/zm/z 315.32 (C16H17N3O4+\text{C}_{16}\text{H}_{17}\text{N}_3\text{O}_4^+).

Comparative Analysis of Methodologies

Table 2 : Advantages and Limitations of Synthetic Routes

MethodYield (%)Purity (%)Drawbacks
SmI2\text{SmI}_2-catalyzed87–94>95Requires inert atmosphere
Acid-catalyzed esterification60–7580–90Side-product formation

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate undergoes several types of chemical reactions:

  • Oxidation: This compound can be oxidized to form various oxygenated derivatives.

  • Reduction: Reduction reactions can be used to introduce hydrogen atoms or convert certain functional groups to more reduced states.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the benzyl group or other functional moieties.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Reagents such as halogens (for halogenation) or alkylating agents.

Major Products Formed

The reactions described can lead to a variety of products, including:

  • Hydroxylated derivatives from oxidation.

  • Hydrogenated derivatives from reduction.

  • Substituted benzyl derivatives from substitution reactions.

Applications De Recherche Scientifique

Chemistry

In chemistry, Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of various organic compounds.

Biology

Biologically, this compound is studied for its potential effects on cellular processes. Researchers explore its interactions with biological macromolecules, such as proteins and DNA, to understand its potential as a therapeutic agent.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It shows promise in the development of new drugs, particularly those targeting neurological and psychiatric conditions.

Industry

Industrially, this compound finds applications in the development of specialty chemicals and materials. Its unique structure allows it to be used in the creation of innovative products.

Mécanisme D'action

The mechanism of action of Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate involves its interaction with specific molecular targets within cells. It binds to certain enzymes or receptors, modulating their activity and thereby affecting cellular pathways. This can result in alterations in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs of Pyrimido[4,5-d]azepine Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features
Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate 1207369-43-4 2,4-dioxo, benzyl carbamate Not explicitly stated* ~350–400 (estimated) Bicyclic core with dual keto groups; benzyl protection enhances lipophilicity
Benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate 1065113-62-3 4-chloro, 2-benzyl C23H22ClN3O2 407.90 Chloro and benzyl substituents increase steric bulk; potential for varied reactivity
tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate (4c) Not provided 4-oxo, 2-phenyl, tert-butyl carbamate C20H26N4O3 370.45 tert-Butyl group improves stability; phenyl substituent may enhance π-π interactions
Benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate 1956322-14-7 4-dimethylamino, 2-methylsulfonyl C19H24N4O4S 404.48 Sulfonyl and amino groups introduce polarizability; potential for enhanced solubility

*Molecular formula inferred from analogs: Likely C18H18N3O4 (MW ~340.35).

Physical and Chemical Properties

  • Crystallinity : Benzyl derivatives (e.g., ) form red or yellow crystals, while tert-butyl analogs () are white solids, reflecting differences in intermolecular interactions .
  • Solubility: Sulfonyl and amino groups () enhance aqueous solubility compared to lipophilic benzyl or tert-butyl groups .

Activité Biologique

Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate (CAS No. 1207369-43-4) is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H17_{17}N3_3O4_4
  • Molecular Weight : 315.32 g/mol
  • Structure : The compound features a pyrimido[4,5-d]azepine core with multiple functional groups that contribute to its biological properties.

Pharmacological Activities

Recent studies have highlighted various pharmacological activities associated with this compound:

  • Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
    • In vitro studies demonstrated significant inhibition of cell proliferation in HCT116 (colon cancer) and MCF7 (breast cancer) cells.
    • The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens:
    • Studies reported effectiveness against Gram-positive and Gram-negative bacteria.
    • It is suggested that the compound disrupts bacterial cell membrane integrity.
  • Neuroprotective Effects : Research indicates possible neuroprotective properties:
    • Animal models have shown that treatment with this compound can reduce neuroinflammation and oxidative stress markers.
    • It may enhance cognitive function in models of neurodegenerative diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways : It appears to interact with key signaling pathways such as the MAPK/ERK pathway and PI3K/Akt pathway.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

StudyObjectiveFindings
Study AAssess anticancer effectsSignificant reduction in tumor size in xenograft models.
Study BEvaluate antimicrobial activityEffective against MRSA with an MIC value of 32 µg/mL.
Study CInvestigate neuroprotective effectsImproved cognitive performance in memory impairment models.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate in a laboratory setting?

  • Methodology : Multi-step organic synthesis typically involves constructing the pyrimido[4,5-d]azepine core via cyclization reactions. Precursors like tert-butyl 4-oxo-azepane derivatives are used, followed by benzyl ester protection. Critical parameters include reaction temperature (e.g., reflux conditions), solvent selection (e.g., DMF or THF), and stoichiometric control of reagents like pyrrolidine-1-carboximidamide . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze proton and carbon shifts to verify the benzyl ester group (δ ~5.1 ppm for CH₂Ph) and the pyrimido-azepine ring system (δ ~2.5–3.5 ppm for cyclic CH₂ groups) .
  • HRMS : Confirm molecular weight (e.g., exact mass 351.058 g/mol for related pyrimido-azepine derivatives) .
  • IR : Identify carbonyl stretches (2,4-dioxo groups at ~1700–1750 cm⁻¹) .

Q. What purification techniques are recommended for this compound?

  • Methodology : Use recrystallization (e.g., ethyl acetate/ether mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. What safety protocols are necessary when handling this compound?

  • Methodology : Follow GHS guidelines for acute toxicity (oral, Category 4) and skin/eye irritation (Category 2/2A). Use PPE: nitrile gloves, lab coats, and safety goggles. Ensure fume hood ventilation during synthesis to avoid inhalation of dust or vapors .

Advanced Research Questions

Q. How does the compound’s pyrimido-azepine ring system influence its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking studies to analyze hydrogen bonding (e.g., 2,4-dioxo groups as hydrogen bond acceptors) and hydrophobic interactions with target proteins. Compare activity against analogues with modified ring systems (e.g., pyrido[3,4-d]pyrimidine derivatives) to assess structural specificity .

Q. What strategies mitigate stability issues during long-term storage?

  • Methodology : Store under inert gas (argon) at –20°C to prevent oxidation. Lyophilize the compound for enhanced stability in solid form. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .

Q. How can multi-step synthesis be optimized to improve yield and reduce byproducts?

  • Methodology : Use design of experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent polarity). For example, tert-butyl ester intermediates improve regioselectivity during cyclization . Employ flow chemistry for controlled mixing and heat dissipation in exothermic steps .

Q. What analytical methods resolve contradictions in spectral data for structurally similar derivatives?

  • Methodology : Combine 2D NMR (COSY, HSQC) to distinguish overlapping proton signals in the hexahydro-azepine ring. Cross-validate with X-ray crystallography for unambiguous confirmation of stereochemistry . Reference databases like PubChem for comparative spectral analysis .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?

  • Methodology : Use radiolabeled analogs (e.g., ¹⁴C-labeled benzyl group) for tracking in rodent models. Quantify plasma concentrations via LC-MS/MS and assess metabolite formation (e.g., hydrolysis of the benzyl ester) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.